

4-Bromo-3-(trifluoromethyl)benzylamine IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Bromo-3-(trifluoromethyl)benzylamine
Cat. No.:	B1372135

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An In-Depth Technical Guide to [4-Bromo-3-(trifluoromethyl)phenyl]methanamine

Abstract

This technical guide provides a comprehensive overview of [4-Bromo-3-(trifluoromethyl)phenyl]methanamine, a critical fluorinated building block for researchers and professionals in drug development and medicinal chemistry. We delve into its fundamental chemical identity, strategic synthesis, and core applications, underpinned by an understanding of its physicochemical properties and safety considerations. This document moves beyond a simple recitation of facts to explain the causality behind its utility, particularly how the interplay between the bromine and trifluoromethyl substituents offers unique advantages in designing next-generation therapeutics. Detailed, field-tested protocols and safety guidelines are provided to ensure both efficacy and safety in its application.

The Strategic Importance of Fluorinated Scaffolds in Modern Drug Discovery

The deliberate incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF_3) group, in particular, is a powerful tool for optimizing drug candidates.^[1] Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.^{[1][2]} The CF_3 group can enhance binding affinity, improve

membrane permeability, and block metabolic degradation at adjacent sites, leading to compounds with increased potency and bioavailability.^[3]

[4-Bromo-3-(trifluoromethyl)phenyl]methanamine emerges as a particularly valuable reagent within this context. It combines the beneficial properties of the trifluoromethyl group with two other key functional handles:

- A Primary Benzylamine: This moiety provides a versatile point for derivatization, readily participating in amide bond formation, reductive amination, and other nucleophilic reactions to build more complex molecular architectures.
- A Bromo Substituent: The bromine atom is not merely a placeholder. It serves as a crucial handle for post-synthetic modification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the rapid exploration of chemical space and the generation of diverse compound libraries.

This guide synthesizes the available technical data to provide a holistic understanding of this compound, empowering researchers to leverage its unique properties effectively.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is the foundation of reproducible science. The key identifiers and properties for [4-Bromo-3-(trifluoromethyl)phenyl]methanamine are summarized below.

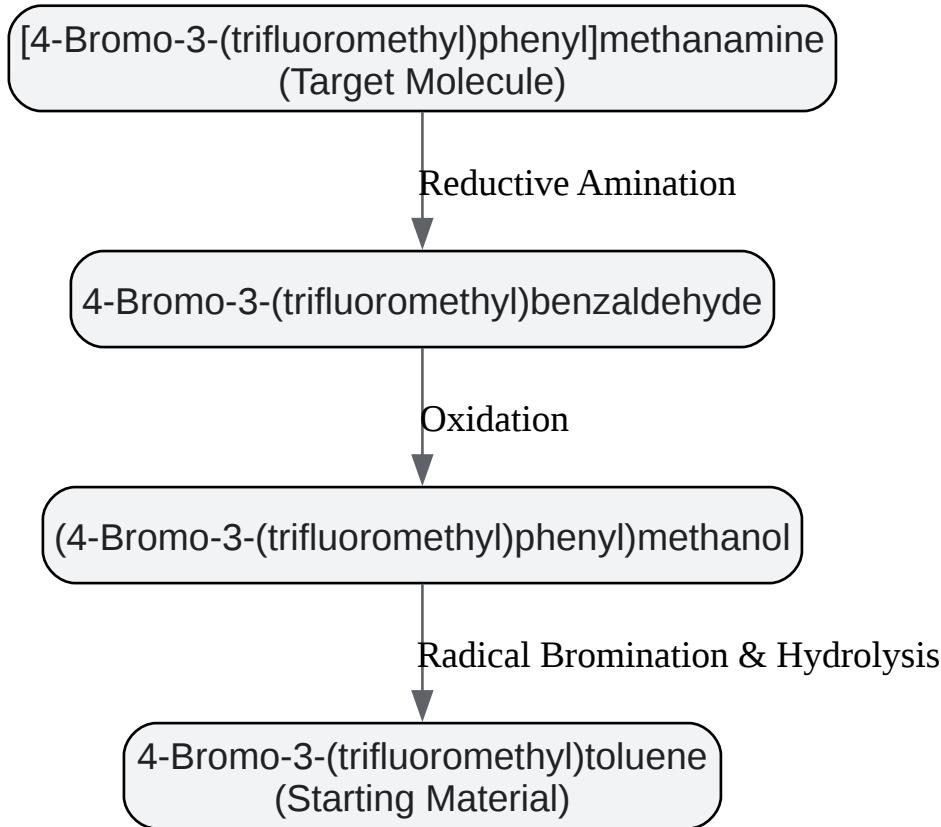
Property	Value	Source
IUPAC Name	[4-bromo-3-(trifluoromethyl)phenyl]methanamine	PubChem[4]
CAS Number	1159512-70-5	Echemi[5]
Molecular Formula	C ₈ H ₇ BrF ₃ N	PubChem[4]
Molecular Weight	254.05 g/mol	Calculated
Canonical SMILES	C1=CC(=C(C=C1CN)C(F)(F)Br	PubChem[4]
InChI Key	VIPRXFOAJILTEI-UHFFFAOYSA-N	PubChem[4]
Appearance	Colorless to light yellow liquid	Inferred from analogs[2]
Density	~1.6 g/cm ³ (Predicted)	N/A
Boiling Point	Not experimentally determined	N/A

Synthesis and Purification Strategy

The synthesis of [4-Bromo-3-(trifluoromethyl)phenyl]methanamine is typically achieved through a multi-step process starting from commercially available materials. The most logical and field-proven approach involves the oxidation of a benzylic alcohol to an aldehyde, followed by reductive amination.

Retrosynthetic Analysis

The retrosynthetic pathway highlights a robust and scalable approach to the target molecule. The primary amine is logically formed from the corresponding aldehyde via reductive amination. The aldehyde, in turn, is accessible through the selective oxidation of the benzylic alcohol, which is derived from the commercially available 4-bromo-3-(trifluoromethyl)toluene.



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Caption: Retrosynthetic analysis of the target amine.

Recommended Synthetic Protocol: Two-Step Synthesis

This protocol details the conversion of (4-Bromo-3-(trifluoromethyl)phenyl)methanol to the target benzylamine. The alcohol precursor is readily synthesized from 4-bromo-3-(trifluoromethyl)toluene or is often commercially available.

Step 1: Oxidation of (4-Bromo-3-(trifluoromethyl)phenyl)methanol to 4-Bromo-3-(trifluoromethyl)benzaldehyde

This step utilizes manganese dioxide (MnO_2), a mild and effective oxidizing agent for benzylic alcohols, minimizing over-oxidation to the carboxylic acid.^[6]

- Reagents & Equipment:
 - (4-Bromo-3-(trifluoromethyl)phenyl)methanol (1 equivalent)

- Activated Manganese Dioxide (MnO_2) (5-10 equivalents)
- Dichloromethane (DCM)
- Round-bottom flask, magnetic stirrer, Celite® pad for filtration
- Procedure:
 - Dissolve the starting alcohol (e.g., 10.0 g) in a suitable volume of DCM (e.g., 150 mL) in a round-bottom flask.
 - To this solution, add activated MnO_2 (e.g., 30 g). The reaction is often exothermic; maintain room temperature with a water bath if necessary.
 - Stir the resulting black suspension vigorously at room temperature.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
 - Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO_2 solid. Wash the pad thoroughly with additional DCM to ensure complete recovery of the product.
 - Combine the filtrates and concentrate under reduced pressure to yield 4-bromo-3-(trifluoromethyl)benzaldehyde, which is often a solid and can be used in the next step without further purification.[6]

Step 2: Reductive Amination of 4-Bromo-3-(trifluoromethyl)benzaldehyde

This step converts the aldehyde to the primary amine. A common method involves forming an intermediate imine or oxime, followed by reduction. Using ammonium acetate with sodium cyanoborohydride is a standard and effective one-pot procedure.

- Reagents & Equipment:

- 4-Bromo-3-(trifluoromethyl)benzaldehyde (1 equivalent)
- Ammonium Acetate (NH_4OAc) (10-20 equivalents)

- Sodium Cyanoborohydride (NaBH_3CN) (1.5-2.0 equivalents)
- Methanol (MeOH)
- Standard glassware for inert atmosphere reaction (optional but recommended)
- Procedure:
 - Dissolve the aldehyde in methanol inside a round-bottom flask.
 - Add a large excess of ammonium acetate to the solution and stir until dissolved. This mass action drives the formation of the intermediate imine.
 - Carefully add sodium cyanoborohydride portion-wise to the stirring solution. Note: NaBH_3CN is toxic and should be handled in a fume hood. The pH of the reaction should be weakly acidic (pH 6-7) for optimal results.
 - Stir the reaction at room temperature and monitor by TLC until the aldehyde is consumed (typically 4-12 hours).
 - Quench the reaction carefully by slowly adding aqueous HCl (1M) until gas evolution ceases.
 - Concentrate the mixture under reduced pressure to remove most of the methanol.
 - Basify the remaining aqueous solution with NaOH (2M) to $\text{pH} > 10$ to deprotonate the amine.
 - Extract the aqueous layer three times with an organic solvent like ethyl acetate or DCM.
 - Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude [4-Bromo-3-(trifluoromethyl)phenyl]methanamine.

Purification and Characterization

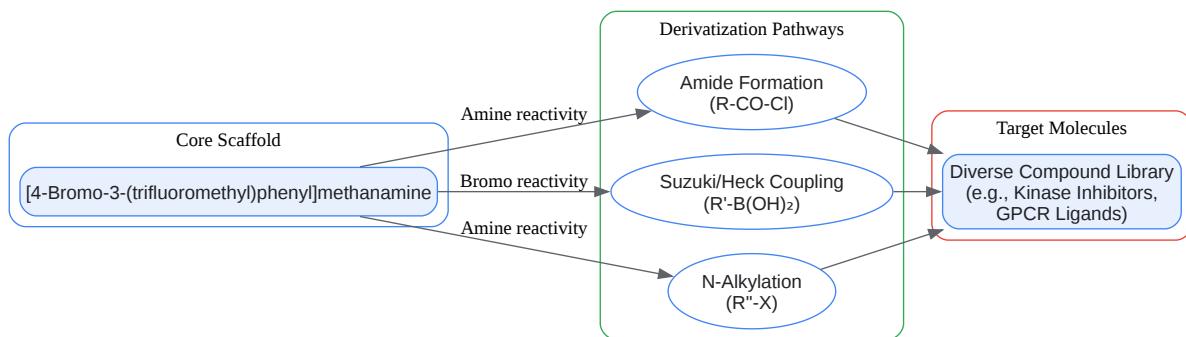
The crude product can be purified by flash column chromatography on silica gel.

Characterization and confirmation of the final product structure are typically performed using:

- ^1H and ^{13}C NMR Spectroscopy: To confirm the chemical structure and assess purity.
- Mass Spectrometry (MS): To verify the molecular weight.
- Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the primary amine.

Core Applications in Drug Discovery

The utility of [4-Bromo-3-(trifluoromethyl)phenyl]methanamine lies in its role as a versatile scaffold. The trifluoromethyl group often serves as a bioisostere for other groups (like isopropyl or methyl) but with drastically different electronic properties, which can be exploited to fine-tune ligand-receptor interactions.^[3]



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Caption: Key derivatization pathways for the scaffold.

This dual functionality makes it an ideal starting point for generating libraries of drug-like molecules. For instance, in the synthesis of kinase inhibitors, the benzylamine portion can be acylated to form a hinge-binding motif, while the bromo-position can be elaborated through Suzuki coupling to interact with solvent-exposed regions of the ATP-binding pocket. Many FDA-

approved drugs contain the trifluoromethyl group, highlighting its importance in successful drug design.[7]

Safety, Handling, and Storage

[4-Bromo-3-(trifluoromethyl)phenyl]methanamine is a hazardous chemical and must be handled with appropriate precautions.

- Hazard Identification: The compound is classified as causing severe skin burns and eye damage (H314).[5] It is corrosive and may also be a lachrymator (a substance that causes tearing).[8]
- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles or a face shield.[9][10]
- Handling: Avoid all contact with skin, eyes, and clothing.[11] Do not breathe vapors or mist. [5] Wash hands thoroughly after handling.[5]
- First Aid Measures:
 - Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[8]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][8]
 - Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[5][8]
 - Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[5][8]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] Keep locked up.[5]

Conclusion

[4-Bromo-3-(trifluoromethyl)phenyl]methanamine is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its carefully arranged functional groups provide a pre-packaged solution for introducing key pharmacophoric features and enabling facile diversification. By understanding its synthesis, reactivity, and handling requirements, researchers can safely and effectively unlock its potential to accelerate the discovery of novel and impactful therapeutics.

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- To cite this document: BenchChem. [4-Bromo-3-(trifluoromethyl)benzylamine IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1372135#4-bromo-3-trifluoromethyl-benzylamine-iupac-name>

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